![molecular formula C22H21N3O2S B2506776 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide CAS No. 343373-10-4](/img/structure/B2506776.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sulfonamides in Medical Research
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide, a compound featuring the sulfonamide moiety, has been noted for its presence in many clinically used drugs. The applications of sulfonamides in medical research are diverse, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and anti-inflammatory agents. Recent patents and literature have focused on CAIs, which are particularly crucial in developing antiglaucoma drugs and antitumor agents. These CAIs have also been incorporated with nitric oxide-donating moieties to enhance their therapeutic effects. Moreover, sulfonamides have been investigated for their anti-dandruff actions, inhibiting yeast carbonic anhydrases. The continuous evolution of sulfonamides indicates their potential in future drug discovery for various diseases (Carta, Scozzafava, & Supuran, 2012).
Derivatized D-Glucans in Pharmaceutical Applications
Chemically modified D-glucans, through processes like sulfonylation, have shown enhanced solubility and biological activities. These modified glucans demonstrate potent biological activity, including anticoagulant, antitumor, antioxidant, and antiviral properties. The increased solubility and altered biological activities make these derivatives particularly relevant in the pharmaceutical sector. Further in-depth studies on these chemically modified glucans are anticipated to be significant in biotechnological advancements due to their potential in preventing and treating various human disease conditions and clinical complications (Kagimura et al., 2015).
Protective Role of Sulfonylureas in Inflammation
Glibenclamide, a sulfonylurea drug, has been recognized for its role in reducing neuroinflammation and improving behavioral outcomes post-central nervous system (CNS) injury. Studies have indicated that glibenclamide exerts anti-inflammatory effects in various diseases and reduces the production of proinflammatory mediators. The multifaceted anti-inflammatory properties of sulfonylureas like glibenclamide, and their potential mechanisms of action, warrant further exploration (Zhang et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-16(26)25-21-12-11-18(15-24-21)28-20-10-6-5-9-19(20)22(27)23-14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCFAIMPVQRZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.